Cy5.5-carboxylic acid chloride

Description

BenchChem offers high-quality Cy5.5-carboxylic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5.5-carboxylic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

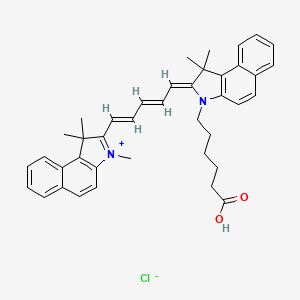

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAFNWOXFAMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cy5.5-Carboxylic Acid Chloride: A Senior Application Scientist's In-Depth Technical Guide to its Spectral Properties and Bioconjugation

This guide provides an in-depth exploration of the spectral properties and practical application of Cy5.5-carboxylic acid chloride, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the effective use of this powerful fluorophore. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for robust and reproducible results.

The Allure of the Near-Infrared: Understanding the Significance of Cy5.5

The Cy5.5 dye occupies a valuable position in the near-infrared (NIR) region of the electromagnetic spectrum. This spectral window (roughly 650-900 nm) offers a distinct advantage for biological imaging and detection assays. The primary benefit is the significant reduction in background autofluorescence from endogenous biomolecules, such as flavins and NADH, which are prevalent in cells and tissues. This leads to a markedly improved signal-to-noise ratio, enabling the detection of low-abundance targets with greater sensitivity. Furthermore, light in the NIR region exhibits deeper tissue penetration due to reduced scattering and absorption by hemoglobin and water, making Cy5.5 an excellent choice for in vivo imaging studies.[1]

Core Spectral Characteristics of Cy5.5 Dyes

The cyanine family of dyes, to which Cy5.5 belongs, is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. This extended conjugated system is responsible for their intense absorption and fluorescence properties. While slight variations exist between different derivatives and measurement conditions, the core spectral properties of Cy5.5 are summarized below.

| Property | Typical Value Range | Significance for Experimental Design |

| Excitation Maximum (λex) | 675 - 684 nm | Aligns well with common laser lines (e.g., 670 nm) for efficient excitation. |

| Emission Maximum (λem) | 694 - 710 nm | Dictates the selection of appropriate emission filters for detection instrumentation. |

| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | A high value indicates strong light absorption, contributing to the brightness of the fluorophore. |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | Represents the efficiency of converting absorbed photons into emitted fluorescent light. |

| Stokes Shift | ~20 - 25 nm | The separation between excitation and emission maxima, which is generally sufficient to minimize spectral overlap. |

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule. It is always recommended to consult the certificate of analysis for the specific lot of the dye being used.

The Reactive Moiety: Carboxylic Acid Chloride vs. NHS Ester

While N-hydroxysuccinimide (NHS) esters are the most commonly employed amine-reactive functional groups for bioconjugation, Cy5.5 is also available as a carboxylic acid and its more reactive derivative, the carboxylic acid chloride.[2][3] Understanding the differences in their reactivity is crucial for designing a successful labeling strategy.

The Reactivity Hierarchy

Carboxylic acid derivatives exhibit a wide range of reactivity towards nucleophiles, such as the primary amines found on the surface of proteins (N-terminus and lysine side chains). The general order of reactivity is as follows:

Acyl Chloride > Acid Anhydride > NHS Ester > Carboxylic Acid

Acyl chlorides are among the most reactive carboxylic acid derivatives.[4][5] This high reactivity can be advantageous in situations where rapid and efficient labeling is desired, or when dealing with less reactive amines. However, it also presents challenges in terms of stability and potential for side reactions.

Causality of Reactivity: Why Acyl Chlorides are More Reactive

The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion. The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. When a nucleophile, such as a primary amine, attacks the carbonyl carbon, the resulting tetrahedral intermediate readily collapses, expelling the stable chloride anion and forming a stable amide bond.

In contrast, the leaving group of an NHS ester (N-hydroxysuccinimide) is less stable than a chloride ion, making the initial nucleophilic attack less favorable and the overall reaction slower. Carboxylic acids themselves are generally unreactive towards amines and require activation with coupling agents like carbodiimides (e.g., EDC) to form a more reactive intermediate.[6]

Experimental Workflow: Amine Modification with Cy5.5-Carboxylic Acid Chloride

While detailed, peer-reviewed protocols specifically for Cy5.5-carboxylic acid chloride are not as prevalent as those for its NHS ester counterpart, a robust labeling procedure can be designed based on the fundamental principles of acyl chloride chemistry. The following protocol is a comprehensive guide that incorporates field-proven insights for successful bioconjugation.

Pre-Conjugation Considerations: A Self-Validating System

To ensure the integrity of your experiment, it is critical to properly prepare your biomolecule and dye.

-

Protein Purity and Buffer Composition: The protein to be labeled should be of high purity and in a buffer free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the target protein for reaction with the dye.[7] Suitable buffers include phosphate-buffered saline (PBS) or borate buffer. The pH of the reaction buffer is a critical parameter. While NHS ester reactions are typically performed at a slightly basic pH (8.0-9.0) to ensure the deprotonation of primary amines, the high reactivity of acyl chlorides may allow for efficient labeling at a slightly lower pH (7.5-8.5) to minimize hydrolysis of the dye.[7][8]

-

Dye Preparation: Cy5.5-carboxylic acid chloride is highly susceptible to hydrolysis. Therefore, it is imperative to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution of the dye immediately before use.[8] Avoid introducing any moisture into the dye stock.

Step-by-Step Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein and desired degree of labeling (DOL).

-

Protein Preparation:

-

Dialyze or desalt the protein into a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5).

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

-

-

Dye Solution Preparation:

-

Immediately before use, dissolve the Cy5.5-carboxylic acid chloride in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Reaction Stoichiometry:

-

The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A good starting point is a 10:1 to 20:1 molar excess of the dye.[9]

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the calculated volume of the Cy5.5-carboxylic acid chloride stock solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. The high reactivity of the acyl chloride may allow for shorter reaction times compared to NHS esters.

-

-

Reaction Quenching (Optional but Recommended):

-

To stop the reaction and quench any unreacted dye, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

-

Purification of the Conjugate

Separation of the labeled protein from unreacted dye and reaction byproducts is crucial.

-

Size Exclusion Chromatography (SEC): This is the most common method for purifying protein conjugates. A desalting column (e.g., Sephadex G-25) can effectively separate the larger protein-dye conjugate from the smaller, unreacted dye molecules.

-

Dialysis: Extensive dialysis against a suitable buffer can also be used to remove unreacted dye.

Characterization of the Conjugate

-

Spectrophotometric Analysis: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 675-684 nm).[7] A correction factor is necessary to account for the dye's absorbance at 280 nm.

Degree of Labeling (DOL) = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

-

A_max = Absorbance at the λ_max of the dye

-

A_280 = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm

-

ε_dye = Molar extinction coefficient of the dye at its λ_max

-

CF_280 = Correction factor (A_280 / A_max of the free dye)

-

Visualization of Key Workflows

Amine Labeling Workflow

Caption: Workflow for labeling proteins with Cy5.5-carboxylic acid chloride.

Reactivity Comparison

Sources

- 1. lifetein.com [lifetein.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stratech.co.uk [stratech.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

Cy5.5-Carboxylic Acid Chloride: Photophysics & Stoichiometry Guide

[1]

Executive Summary

The Critical Metric: The molar extinction coefficient (

However, treating this value as a static constant is a primary cause of experimental failure in bioconjugation. The effective

This guide details the photophysics of the Cy5.5 benzindolium chromophore, the specific handling requirements of the moisture-sensitive acid chloride moiety, and a self-validating protocol for determining the Degree of Labeling (DOL).

Part 1: The Photophysics of Cy5.5

Unlike standard Cy5, Cy5.5 utilizes a benzindolium ring system (benzo-fused), which red-shifts the fluorescence into the near-infrared (NIR) window.[1] This structural difference dictates its specific extinction coefficient.[1]

The Extinction Coefficient Data

The following values represent the consensus spectral properties for Cy5.5 derivatives (Acid, NHS Ester, or Chloride) assuming the chromophore remains intact.

| Parameter | Value / Range | Context |

| Molar Extinction Coeff.[1][2][3][][5][6] ( | 250,000 M⁻¹cm⁻¹ | Standard theoretical max in MeOH/Ethanol.[1] |

| Aqueous | ~209,000 – 230,000 M⁻¹cm⁻¹ | Lower due to H-dimer aggregation (blue shift).[1] |

| Excitation Max ( | 673 – 678 nm | Solvent dependent (Red-shifts in DMSO).[1] |

| Emission Max ( | 694 – 710 nm | NIR window emission.[1] |

| Correction Factor ( | 0.04 – 0.05 | Absorbance contribution at 280 nm (5%).[1] |

The "Chloride" Reactivity Trap

The Acid Chloride functional group (

-

In Anhydrous Solvent (DMSO/DMF): The dye exists as the acid chloride.

is maximal.[1] -

In Water/Buffer: The chloride hydrolyzes rapidly to the free carboxylic acid (

).[1] -

Implication: When you measure the extinction coefficient in aqueous buffer, you are effectively measuring the hydrolyzed free acid , not the reactive chloride. This is acceptable for concentration determination (as the chromophore is unchanged), but it confirms the reagent is deactivated.

Figure 1: The hydrolysis pathway.[1] Exposure to moisture converts the reactive Acid Chloride into the non-reactive Free Acid. This reaction does not destroy the chromophore (color remains), but it destroys conjugation potential.

Part 2: Self-Validating Experimental Protocol

To accurately determine the concentration of your stock solution without deactivating the reactive chloride, you must use a "Sacrificial Aliquot" method.

Materials

-

Solvent A: Anhydrous DMSO (stored over molecular sieves).[1]

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvette, 1 cm pathlength).

The "Sacrificial Aliquot" Workflow

Do not measure the absorbance of your primary stock directly. The moisture in the air or the cuvette transfer will initiate hydrolysis in the main vial.

-

Primary Solubilization: Dissolve the solid Cy5.5-acid chloride in Solvent A (Anhydrous DMSO) to a target concentration of ~10 mM.[1] Keep this vial dry and sealed.

-

Sacrificial Dilution: Remove 1 µL of the stock and dilute into 999 µL of Solvent B (Methanol) .

-

Why Methanol? It prevents H-dimer aggregation common in PBS, giving a value closer to the theoretical 250,000 M⁻¹cm⁻¹.[1]

-

-

Spectral Scan: Measure absorbance from 250 nm to 750 nm.

-

Validation Check:

Calculation Example

-

Measured Absorbance (

): 0.750[1] -

Dilution Factor: 1000x

-

Pathlength (

): 1 cm - : 250,000 M⁻¹cm⁻¹[1][2]

Part 3: Calculating Degree of Labeling (DOL)

Once the dye is conjugated to a protein (e.g., Antibody), the acid chloride forms a stable amide bond. To quantify how many dye molecules are attached per protein, use the following logic.

The Correction Factor ( )

Cy5.5 absorbs slightly at 280 nm (where proteins also absorb).[1] You must subtract this "dye artifact" from the protein signal.

-

for Cy5.5: 0.04 (4% of the

The Formulae

-

Corrected Protein Absorbance (

): -

Protein Concentration (

): -

Dye Concentration (

): -

Degree of Labeling (DOL):

[1]

Figure 2: Logical flow for determining Degree of Labeling (DOL). Failure to apply the Correction Factor (CF) will result in overestimation of protein concentration and underestimation of DOL.

References

-

Mujumdar, R. B., et al. (1993).[1] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1] (Foundational paper establishing cyanine extinction coefficients).

-

Berlier, J. E., et al. (2003).[1] "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.[1] (Validation of Cy5.5 spectral properties in biological buffers).

The Strategic Utility of Cy5.5-Carboxylic Acid Chloride: A Technical Guide to Activation and Conjugation

[1]

Executive Summary

Cy5.5-Carboxylic Acid Chloride represents a critical intersection of nomenclature and synthetic utility in near-infrared (NIR) imaging.[1] In the commercial reagent market, this term most frequently refers to the Cy5.5-Carboxylic Acid (Chloride Salt) —the stable, non-reactive precursor used as a "universal donor" for custom conjugations.[1] However, in strict organic synthesis, it refers to the Acyl Chloride (-COCl) derivative, a hyper-reactive intermediate generated in situ to label difficult nucleophiles (like hydroxyls) that standard NHS esters cannot efficiently modify.[1]

This guide addresses both interpretations, focusing on the molecule as a high-performance NIR fluorophore (Ex: 675 nm / Em: 694 nm) and providing the specific methodologies to activate it for the development of antibody-drug conjugates (ADCs) and nanoparticle tracers.[1]

Part 1: Chemical Architecture & Photophysics[1]

The Molecule: Structure and Nomenclature

The "Chloride" in the name often leads to ambiguity. It typically denotes the counterion (

However, the -COOH group can be chemically converted into an Acid Chloride (-COCl) .[1] This form is moisture-sensitive and rarely sold directly, but is a powerful tool for specific synthetic challenges.[1]

Photophysical Specifications

Cy5.5 operates in the "NIR I" window (650–900 nm), minimizing tissue autofluorescence and maximizing photon penetration depth.[1]

Table 1: Key Photophysical Properties of Cy5.5

| Property | Value | biological Significance |

| Excitation Max ( | 675 nm | Matches 670–680 nm diode lasers; avoids hemoglobin absorption.[1] |

| Emission Max ( | 694 nm | Deep tissue penetration; distinct from Cy5 (650/670).[1] |

| Extinction Coefficient ( | ~250,000 | Extremely bright; requires lower dosage for detection.[1] |

| Quantum Yield ( | ~0.20–0.28 | High efficiency for an NIR dye (solvent dependent).[1] |

| Solubility | DMSO, DMF, MeOH | Hydrophobic core requires organic co-solvents for labeling.[1] |

Part 2: The Chemistry of Conjugation

The Activation Logic: Why use the Acid/Chloride form?

Researchers often choose the Carboxylic Acid (or its Acid Chloride derivative) over the pre-activated NHS ester for three reasons:

-

Cost & Stability: The Acid form is stable indefinitely at -20°C, whereas NHS esters hydrolyze rapidly.[1]

-

Custom Linkers: It allows the insertion of PEG spacers or cleavable peptides via carbodiimide chemistry.[1]

-

Hard-to-Label Targets: Converting the Acid to an Acid Chloride (-COCl) allows reaction with Hydroxyl groups (-OH) to form esters, a reaction that NHS esters perform poorly.[1]

Reaction Pathways

The following diagram illustrates the divergent workflows for the Cy5.5-Carboxylic Acid.

Figure 1: Divergent synthetic pathways.[1] The Acid Chloride route (Red) is preferred for hydroxyl targets, while the NHS route (Yellow) is standard for proteins.[1]

Part 3: Experimental Protocols

Protocol A: Generation and Usage of Cy5.5-Acid Chloride (-COCl)

Purpose: To label secondary amines or hydroxyl groups (e.g., modifying paclitaxel, sugars, or solid-phase resins).[1] Critical Constraint: This reaction must be strictly anhydrous . Moisture will revert the -COCl back to -COOH immediately.[1]

Materials

-

Thionyl Chloride (

) or Oxalyl Chloride.[1] -

Anhydrous Dichloromethane (DCM) or DMF.[1]

-

Target molecule (e.g., a drug with a free -OH).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Workflow

-

Activation:

-

Dissolve 1 mg Cy5.5-COOH in 500 µL anhydrous DCM under nitrogen/argon atmosphere.

-

Add 10 equivalents of Thionyl Chloride (

).[1] -

Stir at Room Temperature (RT) for 30–60 minutes. The solution usually turns a deeper blue/green.[1]

-

Evaporation:[1] Remove solvent and excess

under vacuum (rotary evaporator or N2 stream).[1] Do not expose to air. The residue is the reactive Cy5.5-COCl.[1]

-

-

Conjugation:

-

Purification:

Protocol B: Standard Amine Labeling (via in-situ NHS activation)

Purpose: Labeling Antibodies or BSA.[1] Trustworthiness Check: If you do not have a lyophilizer or anhydrous solvents, do not use Protocol A. Use this EDC/NHS method instead.

-

Solubilization: Dissolve Cy5.5-COOH in DMSO (10 mg/mL).

-

Activation: Add 1.2 equivalents of EDC (Carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide). Incubate for 15 mins.

-

Coupling: Add this mixture to the protein solution (pH 8.3, Bicarbonate buffer).

-

Purification: Gel filtration (Sephadex G-25) or Dialysis.[1]

Part 4: Applications in Drug Development

In Vivo Biodistribution Imaging

Cy5.5 is the gold standard for tracking drug carriers because its emission (694 nm) penetrates skin and muscle tissue effectively.

-

EPR Effect: Cy5.5-labeled nanoparticles accumulate in tumors due to leaky vasculature.[1]

-

Clearance Tracking: The carboxylic acid form is excreted renally. Conjugation to large proteins shifts clearance to the hepatic route.[1]

Fluorescence Resonance Energy Transfer (FRET)

Cy5.5 acts as an excellent acceptor in FRET pairs, typically paired with:

-

Donor: Cy3 or Phycoerythrin (PE).[1]

-

Application: Protease activity assays. A peptide linker holds Cy3 and Cy5.5 close (FRET ON).[1] Upon cleavage by a tumor protease (e.g., Cathepsin B), the dyes separate, and Cy5.5 fluorescence decreases while Cy3 increases.[1]

Troubleshooting & Validation

To ensure the integrity of your conjugate, calculate the Degree of Labeling (DOL) .

1References

-

Weissleder, R. (2001).[1] A clearer vision for in vivo imaging.[1] Nature Biotechnology, 19(4), 316–317.[1] (Seminal work on NIR imaging utility).

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on Acyl Chloride and NHS ester chemistries).

Methodological & Application

Application Notes and Protocols for Cy5.5 Labeling of Oligonucleotides

Introduction: The Significance of Near-Infrared Labeled Oligonucleotides

In the landscape of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools. They serve as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and as key components in various in vivo imaging modalities. The choice of fluorophore is critical, and near-infrared (NIR) dyes, such as Cy5.5, offer distinct advantages. The Cy5.5 dye, a member of the cyanine family, exhibits a high extinction coefficient and good quantum yield, with excitation and emission maxima in the far-red region of the spectrum (approximately 675 nm and 694 nm, respectively).[1] This spectral profile is particularly advantageous for applications requiring deep tissue penetration and reduced background autofluorescence from biological samples.[2]

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the covalent labeling of amine-modified oligonucleotides with Cy5.5, focusing on a robust and widely adopted methodology.

The Chemistry of Amine-Reactive Labeling: A Tale of Two Electrophiles

The covalent attachment of a fluorescent dye to an oligonucleotide necessitates the formation of a stable chemical bond. A common and effective strategy involves the reaction of a nucleophilic primary amine, introduced onto the oligonucleotide, with an electrophilic derivative of the dye. For dyes possessing a carboxylic acid functional group, like Cy5.5-carboxylic acid, this carboxyl group must first be activated to facilitate an efficient reaction with the amine.

Two common activated forms of carboxylic acids are acid chlorides and N-hydroxysuccinimide (NHS) esters. While both are capable of reacting with primary amines to form a stable amide bond, their differing reactivities and stabilities make them suitable for very different reaction conditions.

-

Acid Chlorides: These are among the most reactive derivatives of carboxylic acids.[3] This high reactivity, however, comes at the cost of stability, particularly in the presence of nucleophiles like water.[3][4] Acyl chlorides react rapidly with water to hydrolyze back to the carboxylic acid, making their use in the aqueous buffers required for oligonucleotide solubility highly problematic.[4][5] Such a reaction would necessitate anhydrous organic solvents, which can compromise the structural integrity and solubility of the oligonucleotide.

-

NHS Esters: N-hydroxysuccinimide esters represent a more optimal choice for bioconjugation in aqueous environments.[6] They are sufficiently reactive to couple efficiently with primary aliphatic amines at room temperature in buffers with a pH of 7-9, yet they exhibit greater stability in water compared to acid chlorides.[6][7] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] While hydrolysis of the NHS ester does occur in aqueous solutions and competes with the aminolysis reaction, the rate is slow enough to permit efficient labeling.[6][7]

Given these considerations, the industry standard and scientifically validated approach for labeling oligonucleotides with carboxylic acid-containing dyes is through the use of an NHS ester. Therefore, the following protocols are based on the use of pre-activated Cy5.5 NHS ester or the in situ activation of Cy5.5-carboxylic acid to its NHS ester form.

Experimental Workflow for Oligonucleotide Labeling

The overall process for labeling an amine-modified oligonucleotide with Cy5.5 NHS ester can be visualized as a three-stage process: reaction, purification, and characterization.

Caption: A schematic overview of the Cy5.5 oligonucleotide labeling workflow.

Detailed Protocols

Part 1: Preparation of Reagents

-

Amine-Modified Oligonucleotide:

-

Synthesize or procure an oligonucleotide with a primary amine modification. Common modifications include a 5'-amino modifier C6 or C12.

-

Ensure the oligonucleotide is purified to remove any residual ammonia or other amine-containing compounds from the synthesis and deprotection steps, as these will compete with the labeling reaction.[5]

-

Dissolve the amine-modified oligonucleotide in a nuclease-free, amine-free buffer. A 0.1 M sodium bicarbonate or sodium borate buffer with a pH of 8.0-9.0 is recommended.[6] The optimal pH for the reaction of NHS esters with amines is between 8.3 and 8.5.[8][9]

-

Determine the concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A260).

-

-

Cy5.5 NHS Ester Solution:

-

Cy5.5 NHS ester is moisture-sensitive and should be stored desiccated at -20°C.

-

Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the Cy5.5 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mg/mL.[6] This stock solution should be prepared fresh immediately before use.

-

Part 2: Labeling Reaction

-

To the dissolved amine-modified oligonucleotide in the reaction buffer, add a 5-20 fold molar excess of the dissolved Cy5.5 NHS ester. The optimal molar excess may need to be determined empirically but a 10-fold excess is a good starting point.

-

Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy5.5 dye.

-

After the incubation period, the reaction can be quenched by the addition of an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted Cy5.5 NHS ester.

Part 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, unlabeled oligonucleotide, and any reaction byproducts. The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

-

Ethanol Precipitation: This method is useful for removing the bulk of the unreacted dye and salts. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend the dried pellet in a suitable buffer.

-

Size-Exclusion Chromatography (Gel Filtration): This is an effective method for separating the labeled oligonucleotide from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

-

High-Performance Liquid Chromatography (HPLC): For the highest purity, reversed-phase HPLC is the method of choice. It can effectively separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

Characterization of the Cy5.5-Labeled Oligonucleotide

After purification, it is essential to characterize the final product to determine the concentration, labeling efficiency, and purity.

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).

-

The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

-

The concentration of the Cy5.5 dye can be calculated using its extinction coefficient at 675 nm (typically ~250,000 M⁻¹cm⁻¹).

-

The Degree of Labeling (DOL) , which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A_max_dye × ε_oligo) / ( (A_260 - (A_max_dye × CF_260)) × ε_dye ) Where:

-

A_max_dye is the absorbance at the dye's maximum absorbance wavelength.

-

A_260 is the absorbance at 260 nm.

-

ε_oligo is the extinction coefficient of the oligonucleotide at 260 nm.

-

ε_dye is the extinction coefficient of the dye at its maximum absorbance wavelength.

-

CF_260 is the correction factor for the dye's absorbance at 260 nm (A_260 / A_max_dye for the free dye).

-

-

| Parameter | Symbol | Typical Value for Cy5.5 |

| Molar Extinction Coefficient | ε_dye | ~250,000 M⁻¹cm⁻¹ at 675 nm |

| Absorbance Correction Factor at 260 nm | CF_260 | ~0.05 |

-

Mass Spectrometry: For a precise determination of the final product's identity and purity, mass spectrometry (e.g., ESI-MS) can be used to confirm the covalent attachment of the dye to the oligonucleotide.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. | - Prepare fresh NHS ester solution in anhydrous DMSO or DMF. Ensure the dye is stored properly. |

| - Presence of competing amines in the oligo solution (e.g., Tris buffer, ammonia). | - Purify the amine-modified oligonucleotide before labeling. Use an amine-free reaction buffer.[5] | |

| - Incorrect pH of the reaction buffer. | - Ensure the pH of the reaction buffer is between 8.0 and 9.0.[8][9] | |

| - Insufficient molar excess of the dye. | - Increase the molar excess of the Cy5.5 NHS ester. | |

| Poor Yield After Purification | - Loss of product during precipitation or chromatography. | - Optimize the purification protocol. For small amounts of oligonucleotide, consider using spin columns for purification. |

| - Degradation of the oligonucleotide. | - Handle the oligonucleotide in nuclease-free conditions. Avoid harsh chemical treatments. | |

| Multiple Peaks in HPLC | - Incomplete reaction or side reactions. | - Optimize reaction time and stoichiometry. Ensure the purity of the starting materials. |

| - Degradation of the dye or oligonucleotide. | - Protect the reaction from light. Store the labeled oligonucleotide at -20°C or below. |

Conclusion

The successful labeling of oligonucleotides with Cy5.5 opens up a wide array of applications in molecular biology and beyond. By understanding the underlying chemistry and selecting the appropriate reagents and reaction conditions, researchers can reliably produce high-quality fluorescently labeled probes. The use of Cy5.5 NHS ester for labeling amine-modified oligonucleotides provides a robust and efficient method for generating these valuable research tools. Careful purification and characterization are paramount to ensure the performance and reproducibility of downstream applications.

References

-

Bio-Synthesis Inc. (n.d.). Cy5.5 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Chemguide. (n.d.). The reactions of acyl chlorides. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Cy5.5 Dye Oligo Labeling. Retrieved from [Link]

- Hermanson, G. T. (2013).

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

YouTube. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA. Retrieved from [Link]

-

ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]

-

ResearchGate. (2002). Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 5. glenresearch.com [glenresearch.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]

Application Note: Cy5.5-Carboxylic Acid Chloride for Advanced In Vivo Imaging

A Senior Application Scientist's Guide to Probe Development and Experimental Design

Introduction: Harnessing the Near-Infrared Window for Deeper Insights

In vivo fluorescence imaging has emerged as a powerful, non-invasive tool in preclinical research, enabling real-time visualization of biological processes within a living organism.[1] A significant advancement in this field is the utilization of the near-infrared (NIR) window (approximately 650-950 nm).[2] Light in this spectral region exhibits minimal absorption by biological components like hemoglobin and water, and reduced tissue autofluorescence.[2][3][4] These properties lead to deeper tissue penetration and a significantly higher signal-to-noise ratio, making NIR fluorophores ideal for sensitive in vivo applications.[3][5]

Among the available NIR fluorophores, Cyanine5.5 (Cy5.5) has become a cornerstone for labeling proteins, peptides, and other biomolecules.[3] Its favorable spectral properties, cost-effectiveness, and straightforward labeling chemistries make it highly suitable for developing targeted imaging probes to study disease progression, monitor therapeutic response, and track drug distribution.[3][6] This guide focuses on Cy5.5-carboxylic acid chloride, a reactive form of the dye, providing a comprehensive overview of its conjugation chemistry and detailed protocols for creating and utilizing Cy5.5-labeled probes in in vivo imaging studies.

Section 1: The Chemistry of Cy5.5-Carboxylic Acid Chloride Conjugation

The successful development of a targeted imaging probe hinges on the stable, covalent attachment of the fluorophore to the biomolecule of interest without compromising the biomolecule's function. Cy5.5-carboxylic acid chloride is a highly reactive derivative of the Cy5.5 dye designed for this purpose.

Mechanism of Action: Amine-Reactive Labeling

Cy5.5-carboxylic acid chloride reacts primarily with nucleophilic functional groups on biomolecules. The principal targets are the primary amines (-NH₂) found on the ε-amino group of lysine residues and the N-terminus of proteins and peptides. The carboxylic acid chloride group is a potent acylating agent. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a highly stable amide bond and the release of hydrochloric acid (HCl), as depicted below.

While N-hydroxysuccinimide (NHS) esters are more commonly used for amine labeling due to their greater stability in aqueous solutions, carboxylic acid chlorides offer a highly reactive alternative.[7] However, their high reactivity also makes them more susceptible to hydrolysis. Therefore, reactions must be performed expeditiously in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and under controlled pH conditions (typically pH 7.5-8.5) to favor amination over hydrolysis.[7]

Section 2: Protocol for Biomolecule Conjugation and Characterization

This section provides a detailed, field-proven protocol for conjugating Cy5.5-carboxylic acid chloride to a model IgG antibody. The principles described are broadly applicable to other proteins and amine-containing biomolecules.

Part 2.1: Critical Materials and Reagents

-

Antibody: Purified IgG antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the dye.[7][8]

-

Cy5.5-Carboxylic Acid Chloride: Stored desiccated at -20°C.

-

Anhydrous Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes (10K MWCO).[9]

-

Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide (optional, as a preservative).

-

Spectrophotometer: UV-Vis capable.

Part 2.2: Step-by-Step Conjugation Protocol

-

Antibody Preparation: If the antibody solution contains incompatible buffer components, it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.[9] Adjust the final concentration to 2-5 mg/mL.

-

Dye Preparation: Immediately before use, allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[10] This solution is highly moisture-sensitive and should be used without delay.[7][10]

-

Molar Ratio Calculation: The key to a successful conjugation is the molar ratio of dye to protein. A starting point for antibodies is a 10- to 20-fold molar excess of dye.

-

Example Calculation: For 1 mg of IgG (MW ≈ 150,000 g/mol ) and Cy5.5 (MW ≈ 750 g/mol ), a 15-fold molar excess would be calculated as follows:

-

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of Cy5.5 needed = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

-

Mass of Cy5.5 needed = 1.0 x 10⁻⁷ mol * 750 g/mol = 7.5 x 10⁻⁵ g = 75 µg

-

Volume of 10 mg/mL Cy5.5 stock = 7.5 µL

-

-

-

Conjugation Reaction: While gently vortexing the antibody solution, add the calculated volume of the Cy5.5/DMSO stock solution dropwise.

-

Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate at room temperature for 1-2 hours with gentle, continuous mixing.[10]

Part 2.3: Purification of the Conjugate

It is critical to remove unconjugated Cy5.5 dye, as free dye can lead to high background signals and non-specific accumulation in vivo.[11]

-

Size-Exclusion Chromatography (SEC): This is the preferred method. Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS. The larger antibody-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.

-

Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours at 4°C, with several buffer changes, to remove the free dye.[9]

Part 2.4: Quality Control and Characterization

Spectrophotometric Analysis

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Cy5.5 (~678 nm).[12] This allows for the calculation of both the protein concentration and the Degree of Labeling (DOL).[13][14]

| Parameter | Value | Source |

| Cy5.5 Absorbance Max (λmax) | ~678 nm | [12] |

| Cy5.5 Emission Max | ~695 nm | [12] |

| Molar Extinction Coefficient (ε) of Cy5.5 at λmax | ~198,000 M⁻¹cm⁻¹ | [15] |

| Correction Factor (CF₂₈₀) for Cy5.5 | 0.03 | [15] |

| Table 1: Key Spectroscopic Properties of Cy5.5 Dye. |

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[13][16] An optimal DOL for antibodies is typically between 2 and 7.[10][16] Over-labeling can lead to fluorescence quenching and potential loss of antibody function.[13]

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein [11]

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5.5 (~198,000 M⁻¹cm⁻¹).[15]

-

-

DOL = Dye Concentration / Protein Concentration

Section 3: Protocol for In Vivo Imaging

This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model using a Cy5.5-labeled antibody probe.

Part 3.1: Animal Handling and Probe Administration

-

All animal experiments must be performed in accordance with institutional guidelines and approved protocols.[1]

-

Anesthetize the animal (e.g., using isoflurane) for the duration of the imaging session to prevent movement artifacts.

-

Administer the Cy5.5-labeled probe, typically via intravenous (tail vein) injection. The optimal dose must be determined empirically but often ranges from 1 to 10 nmol per mouse.

-

A typical injection volume is 100-200 µL.[1]

Part 3.2: In Vivo Imaging Procedure

The following steps are based on a typical optical imaging system (e.g., IVIS™).[17]

-

System Initialization: Turn on the imaging system and allow the CCD camera to cool to its operating temperature (e.g., -90°C).[17]

-

Animal Placement: Place the anesthetized mouse on the imaging stage inside the light-tight chamber.

-

Image Acquisition Setup:

-

Open the acquisition software (e.g., Living Image®).[17]

-

Select the "Fluorescence" imaging mode.[17]

-

Excitation Filter: Choose a filter appropriate for Cy5.5 excitation (e.g., 640 nm or 675 nm).

-

Emission Filter: Select a filter that captures Cy5.5 emission (e.g., 700 nm or 710 nm).[15]

-

Acquisition Settings: Set parameters such as exposure time, binning, and f-stop. An "auto" exposure setting is often a good starting point.[17]

-

-

Acquire Images: Acquire a baseline (pre-injection) image and then acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.[18]

Part 3.3: Data Analysis and Interpretation

-

Region of Interest (ROI) Analysis: Use the system's software to draw ROIs around the target tissue (e.g., tumor) and a background control tissue (e.g., muscle in the contralateral flank).

-

Signal Quantification: The software will calculate the signal intensity within each ROI, often expressed in units of average radiant efficiency [(photons/s/cm²/sr)/(µW/cm²)].

-

Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average radiant efficiency of the tumor ROI by that of the background ROI. A high TBR indicates specific accumulation of the probe.[18]

-

Ex Vivo Validation: After the final imaging time point, it is best practice to euthanize the animal and excise the tumor and major organs for ex vivo imaging. This confirms the in vivo findings and provides more accurate biodistribution data without the confounding effects of tissue depth and scattering.[18]

Section 4: Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | Low Degree of Labeling (DOL): Insufficient dye conjugated to the antibody. | Optimize the conjugation reaction by increasing the dye-to-protein molar ratio. |

| Inactive Probe: Conjugation process may have damaged the antibody's binding site. | Perform an in vitro binding assay (e.g., ELISA, flow cytometry) to confirm the conjugate retains its binding activity. | |

| Rapid Probe Clearance: The probe is cleared from circulation before it can accumulate at the target. | Characterize the pharmacokinetic profile of the probe. Consider PEGylation to increase circulation half-life. | |

| Low Target Expression: The target antigen is not sufficiently expressed in the animal model. | Validate target expression in your model using methods like IHC or Western blot.[19] | |

| High Background Signal | Free Dye: Incomplete removal of unconjugated Cy5.5 after the reaction. | Improve the purification step. Use a longer SEC column or perform additional dialysis.[11][20] |

| Non-Specific Binding: The antibody conjugate is binding to non-target tissues. | Include a blocking step or use an isotype control antibody labeled with Cy5.5 to assess non-specific uptake.[21] | |

| Autofluorescence: High background from chow or endogenous fluorophores. | Switch to a low-fluorescence chow for at least one week prior to imaging. Use spectral unmixing software if available.[21][22] | |

| Signal Fades Quickly | Photobleaching: The fluorophore is being destroyed by the excitation light. | Reduce exposure time or excitation light intensity. Use an anti-fade mounting medium for ex vivo slide analysis.[3][19] |

References

-

Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Fluorescent Labelling with Cy5.5. (2024, February 15). LifeTein Peptide Blog. Retrieved February 7, 2026, from [Link]

-

Chen, K., et al. (2016). In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. Optics Express, 24(5), 4563-4576. Retrieved February 7, 2026, from [Link]

-

LNK121APCCY5.5 Product Details. (n.d.). Bio-Rad Antibodies. Retrieved February 7, 2026, from [Link]

-

Chen, K., et al. (2012). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. Molecular Imaging and Biology, 14(3), 334-343. Retrieved February 7, 2026, from [Link]

-

In vivo fluorescence images of mouse tumors model with cy5.5 solutions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Cy5 conjugation of Antibodies. (n.d.). Flow Cytometry Core Facility, University of California, Berkeley. Retrieved February 7, 2026, from [Link]

-

Conjugation of Fluorochromes to Monoclonal Antibodies. (2001). Current Protocols in Immunology. Retrieved February 7, 2026, from [Link]

-

Training video: In vivo fluorescence imaging (FLI) - part 1. (2024, November 6). YouTube. Retrieved February 7, 2026, from [Link]

-

Cy5.5 Dye Profile. (n.d.). FluoroFinder. Retrieved February 7, 2026, from [Link]

-

Near-Infrared Fluorophores For Fluorescence Imaging. (2022, December 27). FluoroFinder. Retrieved February 7, 2026, from [Link]

-

Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. Retrieved February 7, 2026, from [Link]

-

Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? (2022, January 31). ResearchGate. Retrieved February 7, 2026, from [Link]

-

NIR-II Fluorescence imaging: Why, When and How. (2024, November 14). Scintica. Retrieved February 7, 2026, from [Link]

-

The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

-

Tsuchiya, K., et al. (2014). Clinical implications of near-infrared fluorescence imaging in cancer. Japanese Journal of Clinical Oncology, 44(4), 309-318. Retrieved February 7, 2026, from [Link]

-

How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences. Retrieved February 7, 2026, from [Link]

-

Cy5PE conjugation of antibodies. (n.d.). Flow Cytometry Core Facility, University of California, Berkeley. Retrieved February 7, 2026, from [Link]

-

Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. Retrieved February 7, 2026, from [Link]

-

Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy. (2022, October 13). Chemical Society Reviews. Retrieved February 7, 2026, from [Link]

-

The summary of advantages and disadvantages of NIR-II fluorescence microscopies. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

(A) Spectra of Cy5 for fluorescence emission and excitation. Peak... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

PerCP-Cy5.5 Dye Profile. (n.d.). FluoroFinder. Retrieved February 7, 2026, from [Link]

Sources

- 1. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 5. NIR-II Fluorescence imaging: Why, When and How [scintica.com]

- 6. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drmr.com [drmr.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 17. youtube.com [youtube.com]

- 18. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 22. spectralinvivo.com [spectralinvivo.com]

Application Notes & Protocols: Leveraging Cy5.5-Carboxylic Acid Chloride for Advanced Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of Cy5.5-carboxylic acid chloride, a near-infrared (NIR) fluorescent dye, for the covalent labeling of biomolecules and their subsequent application in fluorescence microscopy. We delve into the fundamental principles of NIR fluorescence, the chemistry of amine-reactive conjugation, and provide detailed, validated protocols for antibody labeling, purification, and application in immunofluorescence imaging. This guide is designed to equip researchers with the technical expertise and practical insights required to achieve high-quality, reproducible results.

The Strategic Advantage of Near-Infrared (NIR) Fluorescence

In the quest for higher sensitivity and deeper biological insight, the near-infrared (NIR) spectrum (650-900 nm) offers significant advantages over traditional visible-light fluorophores. Biological tissues and cells contain endogenous molecules (e.g., flavins, NADH) that create a background "autofluorescence" in the blue, green, and red regions of the spectrum. The Cy5.5 dye, with its excitation and emission peaks in the far-red/NIR region, operates in a spectral window where this autofluorescence is dramatically reduced.[1][2]

Key Benefits of Cy5.5 in Fluorescence Imaging:

-

High Signal-to-Noise Ratio: By minimizing background autofluorescence, Cy5.5 enables the detection of low-abundance targets with greater clarity.[2][3]

-

Deep Tissue Penetration: NIR light is less scattered by tissues compared to shorter wavelength light, allowing for imaging deeper into complex biological samples like tissue sections or even in in vivo models.[3][][5]

-

Multiplexing Capability: The distinct spectral properties of Cy5.5 allow it to be easily incorporated into multicolor imaging panels with other fluorophores, expanding the scope of experimental analysis.[6]

Spectral Profile of Cy5.5

The following table summarizes the key spectral characteristics of the Cy5.5 fluorophore, which are essential for experimental design and instrument setup.

| Property | Value | Rationale & Significance |

| Excitation Maximum (λex) | ~675 nm | Aligns well with common 633 nm, 640 nm, or 647 nm laser lines available on most confocal microscopes and flow cytometers.[1][7] |

| Emission Maximum (λem) | ~695 nm | The large Stokes shift (difference between excitation and emission peaks) allows for efficient separation of the excitation light from the emitted fluorescence, further improving signal quality.[7][8] |

| Molar Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | A high extinction coefficient indicates a high probability of absorbing light, contributing to the dye's exceptional brightness. |

| Quantum Yield | Moderate to High | Represents the efficiency of converting absorbed light into emitted fluorescence. Cy5.5 is known for its bright emission.[7] |

The Chemistry of Conjugation: Cy5.5-Carboxylic Acid Chloride

Cy5.5-carboxylic acid chloride is an amine-reactive derivative of the Cy5.5 dye. The carboxylic acid group has been converted to a highly reactive acid chloride (-COCl). This functional group is an excellent acylating agent that readily reacts with primary amines (—NH₂) found on biomolecules.

In proteins and antibodies, the most accessible primary amines are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, displacing the chloride leaving group and forming a stable, covalent amide bond.

Causality of Reaction Conditions:

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. The reaction requires the amine to be in its unprotonated, nucleophilic state (R-NH₂). The pKa of lysine's ε-amino group is ~10.5. Performing the reaction at a pH between 8.0 and 9.0 provides a favorable equilibrium, with a sufficient concentration of deprotonated amines to drive the reaction forward without causing significant hydrolysis of the acid chloride or denaturation of the protein.[9] Buffers containing primary amines, such as Tris or glycine, are strictly incompatible as they will compete for reaction with the dye.[9]

Caption: Covalent bond formation between Cy5.5-acid chloride and a protein's primary amine.

Experimental Protocol: Antibody Labeling with Cy5.5

This protocol details the steps for conjugating Cy5.5-carboxylic acid chloride to a standard IgG antibody. It is designed to be self-validating through the inclusion of a characterization step to determine the final Degree of Labeling (DOL).

Workflow Overview

Caption: A streamlined workflow for generating and validating Cy5.5-labeled antibodies.

Part A: Reagent Preparation

-

Antibody Preparation:

-

Rationale: The antibody must be in an amine-free buffer at an optimal concentration.[9] Common antibody storage buffers containing Tris, glycine, or preservatives like sodium azide can interfere with the conjugation. Bovine serum albumin (BSA) or gelatin used as stabilizers must be removed as they will also be labeled.[10]

-

Procedure:

-

Dialyze or use a spin-concentrator (e.g., 10 kDa MWCO) to exchange the antibody into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[9]

-

Adjust the final antibody concentration to 2-10 mg/mL. Labeling efficiency is highly dependent on protein concentration.[9][10]

-

Measure the precise protein concentration using A₂₈₀ (Absorbance at 280 nm). For a typical IgG, the extinction coefficient is 210,000 M⁻¹cm⁻¹ (or an A₂₈₀ of 1.4 for a 1 mg/mL solution).

-

-

-

Cy5.5-Carboxylic Acid Chloride Preparation:

-

Rationale: The acid chloride is moisture-sensitive and should be dissolved immediately prior to use in an anhydrous solvent to prevent hydrolysis.

-

Procedure:

-

Allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[11] Vortex thoroughly. This solution should be used promptly.

-

-

Part B: Conjugation Reaction

-

Molar Ratio Calculation:

-

Rationale: The ratio of dye to antibody molecules in the reaction mixture determines the final Degree of Labeling (DOL). A molar excess of dye is required. An initial target is a 10-20 fold molar excess of dye to antibody. The optimal ratio can vary between antibodies and should be optimized.[10]

-

Example Calculation:

-

Antibody: 1 mg of IgG (MW ≈ 150,000 g/mol ) = 6.67 nmol

-

Target Dye Excess: 15x = 100 nmol of Cy5.5 (MW ≈ 619 g/mol )

-

Mass of Dye needed: 100 nmol * 619 ng/nmol = 61,900 ng = 61.9 µg

-

Volume of Dye Stock (10 mg/mL): 6.19 µL

-

-

-

Reaction Incubation:

-

Procedure:

-

Slowly add the calculated volume of Cy5.5 dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., wrap the tube in aluminum foil).[9][]

-

-

Part C: Purification of the Conjugate

-

Rationale: Purification is essential to remove unconjugated Cy5.5 dye.[] Failure to do so will result in high, non-specific background fluorescence in microscopy applications. Gel filtration is the most common method.

-

Procedure (using a Spin Column):

-

Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves hydrating the resin and centrifuging to remove the storage buffer.

-

Apply the entire conjugation reaction mixture to the center of the resin bed.

-

Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect the purified conjugate.[10] The larger antibody-dye conjugate will elute, while the smaller, unconjugated dye molecules are retained in the resin.

-

Part D: Characterization and Storage

-

Calculating the Degree of Labeling (DOL):

-

Rationale: The DOL is the average number of dye molecules per antibody. It is a critical quality control parameter. Over-labeling can cause fluorescence quenching and reduce antibody affinity, while under-labeling yields a weak signal.[][13] An optimal DOL for IgG is typically between 3 and 7.[14]

-

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~675 nm (Aₘₐₓ).

-

Calculate the molar concentration of the dye:

-

[Dye] = Aₘₐₓ / ε_Dye (where ε_Dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹)

-

Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm.

-

Correction Factor (CF) = A₂₈₀_Dye / Aₘₐₓ_Dye (CF for Cy5.5 is ~0.05)

-

A_Protein = A₂₈₀ - (Aₘₐₓ * CF)

-

[Protein] = A_Protein / ε_Protein (where ε_Protein for IgG is ~210,000 M⁻¹cm⁻¹)

-

Calculate the DOL:

-

DOL = [Dye] / [Protein]

-

-

-

Storage:

Protocol: Immunofluorescence Staining with Cy5.5 Conjugates

This protocol describes a standard indirect immunofluorescence workflow.

Caption: Key steps for successful indirect immunofluorescence staining.

-

Sample Preparation: Prepare cultured cells or tissue sections on microscope slides. Fix and permeabilize as required for the specific target antigen.

-

Blocking: Incubate the sample with a blocking buffer (e.g., 5% normal goat serum in PBS) for 45-60 minutes to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Dilute the unlabeled primary antibody in blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]

-

Washing: Wash the sample thoroughly (e.g., 3 x 5 minutes) with a wash buffer like PBS to remove unbound primary antibody.[15]

-

Cy5.5-Conjugated Secondary Antibody Incubation: Dilute the Cy5.5-labeled secondary antibody (that specifically recognizes the primary antibody's host species) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[15]

-

Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody. A final rinse with deionized water can help remove salt crystals.

-

Mounting: Mount the coverslip onto the slide using a mounting medium containing an antifade reagent. Antifade agents are critical for protecting cyanine dyes from photobleaching during imaging.[14][16]

-

Imaging: Image the sample on a fluorescence microscope equipped with appropriate filters for Cy5.5.

Instrumentation and Filter Selection

To effectively capture the fluorescence from Cy5.5, the microscope must be equipped with a suitable filter set or laser/detector combination.

Recommended Filter Set for Widefield or Confocal Microscopy:

| Component | Wavelength Range | Rationale |

| Excitation Filter | 655/40 nm (635-675 nm) | Selectively passes light from the source that efficiently excites Cy5.5 while blocking other wavelengths.[17] |

| Dichroic Mirror | 685 nm | Reflects excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.[17][18] |

| Emission Filter | 716/60 nm (696-736 nm) | Transmits the Cy5.5 fluorescence signal while blocking scattered excitation light and shorter-wavelength fluorescence.[17] |

For confocal microscopy, a 633 nm or 647 nm laser line should be used for excitation, and the detector range should be set to capture emissions between approximately 685 nm and 750 nm.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | Inefficient Labeling: Low DOL, incompatible buffer used. | Verify DOL. Ensure an amine-free buffer (pH 8.0-9.0) was used for conjugation. Optimize dye:protein ratio.[9] |

| Photobleaching: Excessive light exposure during staining or imaging. | Minimize light exposure at all steps.[][19] Use fresh antifade mounting medium. Reduce laser power or exposure time.[14] | |

| Incorrect Filters/Settings: Mismatch between dye spectrum and instrument setup. | Verify that the installed filter set or detector settings match the Ex/Em profile of Cy5.5.[14] | |

| High Background | Unconjugated Dye: Incomplete purification of the conjugate. | Re-purify the conjugate using gel filtration or dialysis to ensure all free dye is removed.[] |

| Over-labeling: High DOL can lead to non-specific binding or aggregation. | Reduce the dye:protein molar ratio in the conjugation reaction to achieve a lower DOL (target 3-7).[14] | |

| Insufficient Blocking: Non-specific antibody binding to the sample. | Increase blocking time or try a different blocking agent (e.g., BSA, serum from the secondary antibody host species).[15] | |

| Signal Bleeds Through to Other Channels | Spectral Overlap: Emission tail of Cy5.5 overlaps with another far-red channel. | Use sequential scanning on a confocal microscope. Apply spectral unmixing algorithms if available. Ensure narrow-band emission filters are used.[20] |

References

-

Cy5 Protein Labeling Kit - Protocol. Jena Bioscience. [Link]

-

Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog. [Link]

-

Cy5.5 Dye Profile. FluoroFinder. [Link]

-

Berg, E. A., & Fishman, J. B. (2019). Labeling Antibodies with Cy5-Phycoerythrin. Cold Spring Harbor protocols, 2019(9), pdb.prot099317. [Link]

-

Labeling Antibodies with Cy5-Phycoerythrin | Request PDF. ResearchGate. [Link]

-

Spectral Identification of Specific Photophysics of Cy5 by Means of Ensemble and Single Molecule Measurements | Request PDF. ResearchGate. [Link]

-

Cy5.5 Filter Set for Fluorescence Spectroscopy. Elliot Scientific. [Link]

-

Cyanine5.5 Dye. AxisPharm. [Link]

-

Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios | Request PDF. ResearchGate. [Link]

-

Hahn, C., Riener, C., & Gruber, H. (2001). Labeling of Antibodies with Cy3‐, Cy3. 5‐, Cy5‐, and Cy5. 5‐monofunctional Dyes at Defined Dye/Protein Ratios. Single Molecules, 2(3), 167-170. [Link]

- Cyanine dyes and their conjugates.

-

Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of near-infrared fluorescence imaging in clinical studies. Journal of biomedical optics, 16(7), 076017. [Link]

-

Fluorescence Filter Set for CY5.5 Fluorescence Dye. Edmund Optics. [Link]

-

Different filters for detection of PE-Cy5, PE-Cy5.5, APC, and... ResearchGate. [Link]

-

Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. Taylor & Francis Online. [Link]

-

Cyanine dyes. ResearchGate. [Link]

-

Immunofluorescence Resource Guide. 2BScientific. [Link]

-

Chapter 2. Cyanine dyes for solar cells and optical data storage. ResearchGate. [Link]

-

Dave, R., & Gao, X. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature methods, 8(12), 987-988. [Link]

-

Near-Infrared Fluorophores For Fluorescence Imaging. FluoroFinder. [Link]

-

Ersoy, G., Gul, Z., & Henary, M. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Glob J Pharmaceu Sci, 3(2). [Link]

-

Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Nanoparticles. International Journal of Nanomedicine. [Link]

-

Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

-

An introduction to Performing Immunofluorescence Staining. National Center for Biotechnology Information. [Link]

-

A review of performance of near-infrared fluorescence imaging devices used in clinical studies. National Institutes of Health. [Link]

-

Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]

Sources

- 1. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 7. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. medkoo.com [medkoo.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 16. adipogen.com [adipogen.com]

- 17. elliotscientific.com [elliotscientific.com]

- 18. edmundoptics.com [edmundoptics.com]

- 19. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Application Note: Accurate Determination of Dye-to-Protein Ratios for Cy5.5-Labeled Bioconjugates

Introduction: The Critical Importance of the Degree of Labeling

In the realm of molecular biology, diagnostics, and therapeutic development, the conjugation of fluorescent dyes to proteins is a cornerstone technique. The resulting fluorescently labeled proteins are indispensable tools for a myriad of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging. Among the vast arsenal of available fluorophores, the cyanine dye Cy5.5 has emerged as a popular choice for near-infrared (NIR) applications due to its high molar extinction coefficient, good quantum yield, and spectral properties that minimize background autofluorescence from biological samples.[1][2]

The success of any experiment utilizing a dye-protein conjugate hinges on the precise characterization of its composition, most notably the dye-to-protein ratio, also known as the Degree of Labeling (DOL). The DOL is a critical quality attribute that dictates the conjugate's performance. An insufficient DOL results in a weak fluorescent signal, compromising assay sensitivity. Conversely, an excessive DOL can lead to fluorescence quenching, altered protein conformation, and potentially diminished biological activity or binding affinity.[3] Therefore, the ability to accurately and reproducibly calculate the DOL is not merely a matter of procedural completion but a fundamental requirement for generating reliable and meaningful experimental data.

This application note provides a comprehensive, step-by-step guide for the labeling of proteins with Cy5.5 NHS ester and the subsequent accurate determination of the dye-to-protein ratio using spectrophotometric methods. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights to ensure the generation of high-quality, well-characterized bioconjugates.

The Chemistry of Cy5.5 NHS Ester Labeling

The most common and efficient method for conjugating Cy5.5 to proteins involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[4] This amine-reactive functional group readily couples with primary amines (-NH₂) present on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[5]

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the dye and the protein.[6]

The pH of the reaction buffer is a critical parameter governing the efficiency of this reaction. An alkaline pH (typically 8.0-9.0) is required to ensure that a significant portion of the primary amines are in their unprotonated, nucleophilic state. However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[7] Therefore, maintaining the pH within the optimal range is crucial for maximizing the yield of the desired conjugate.

Figure 1: Reaction mechanism of Cy5.5 NHS ester with a primary amine on a protein.

Protocol 1: Cy5.5 Labeling of Proteins

This protocol is a general guideline and may require optimization depending on the specific protein being labeled.

1.1. Materials and Reagents:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Cy5.5 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)

-

Purification column (e.g., Sephadex G-25)[8]

-

Reaction tubes

-

Spectrophotometer

1.2. Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a concentration of 2-10 mg/mL.[9] Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[8]

-

If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

Ensure the final pH of the protein solution is between 8.0 and 9.0. If necessary, add a small volume of 1 M sodium bicarbonate buffer to adjust the pH.[9]

1.3. Dye Preparation:

-

Shortly before use, prepare a stock solution of Cy5.5 NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[8]

-

Vortex the solution until the dye is completely dissolved.

1.4. Labeling Reaction:

-

The optimal molar ratio of dye to protein for labeling needs to be determined experimentally. A starting point of a 10-fold molar excess of Cy5.5 to protein is recommended.[9]

-

Calculate the required volume of the Cy5.5 stock solution to add to the protein solution.

-

Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

1.5. Purification of the Conjugate:

-

It is crucial to remove any unreacted, free dye from the conjugate solution.[10]

-

This is typically achieved by size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[8]

-

Equilibrate the column with PBS or the desired storage buffer.

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, free dye molecules.

-

Pool the fractions containing the purified conjugate.

Protocol 2: Calculation of the Dye-to-Protein Ratio (DOL)